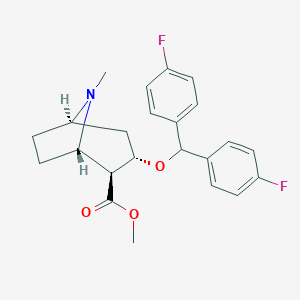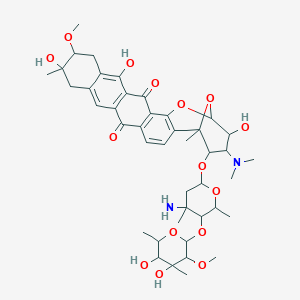
Respinomycin A2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Respinomycin A2 is a natural product that belongs to the family of ansamycin antibiotics. It was first discovered in the fermentation broth of Streptomyces respiniensis, a soil-dwelling bacterium, and has since been studied for its potential therapeutic benefits. Respinomycin A2 has been found to exhibit potent antitumor activity, making it a promising candidate for cancer treatment.
Mecanismo De Acción
The mechanism of action of Respinomycin A2 is not fully understood, but it is believed to involve the inhibition of Hsp90, a molecular chaperone that is essential for the stability and function of many proteins involved in cancer cell growth and survival. By inhibiting Hsp90, Respinomycin A2 disrupts the function of these proteins, leading to cancer cell death.
Efectos Bioquímicos Y Fisiológicos
Respinomycin A2 has been found to exhibit potent antitumor activity, making it a promising candidate for cancer treatment. It has also been shown to inhibit the growth of cancer cells in animal models, suggesting that it may have therapeutic potential in vivo. However, the exact biochemical and physiological effects of Respinomycin A2 on cancer cells and healthy cells are not fully understood, and further research is needed to elucidate these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Respinomycin A2 has several advantages and limitations for lab experiments. One advantage is its potent antitumor activity, which makes it a valuable tool for studying cancer cell growth and survival. Another advantage is its specificity for Hsp90, which allows for the targeted inhibition of this molecular chaperone. However, the low yield of Respinomycin A2 from the fermentation process makes it a challenging compound to produce in large quantities, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Respinomycin A2. One direction is to further elucidate its mechanism of action, including its effects on specific proteins involved in cancer cell growth and survival. Another direction is to optimize the synthesis method for Respinomycin A2, in order to increase the yield and availability of this compound for further research. Additionally, Respinomycin A2 may have potential as a therapeutic agent for other diseases, such as neurodegenerative disorders, and further research is needed to explore these possibilities.
Métodos De Síntesis
The synthesis of Respinomycin A2 involves the fermentation of Streptomyces respiniensis in a suitable culture medium, followed by extraction and purification of the antibiotic. The isolation of Respinomycin A2 from the fermentation broth is a complex process that involves multiple steps, including solvent extraction, column chromatography, and crystallization. The yield of Respinomycin A2 from this process is relatively low, making it a challenging compound to produce in large quantities.
Aplicaciones Científicas De Investigación
Respinomycin A2 has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. Respinomycin A2 has also been shown to inhibit the growth of cancer cells in animal models, making it a promising candidate for further development as a cancer treatment.
Propiedades
Número CAS |
151233-04-4 |
|---|---|
Nombre del producto |
Respinomycin A2 |
Fórmula molecular |
C43H58N2O15 |
Peso molecular |
842.9 g/mol |
Nombre IUPAC |
24-[4-amino-5-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-23-(dimethylamino)-11,15,22-trihydroxy-12-methoxy-1,11-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione |
InChI |
InChI=1S/C43H58N2O15/c1-17-34(50)42(5,52)37(54-10)39(56-17)59-35-18(2)55-25(16-40(35,3)44)57-36-28(45(7)8)32(49)38-58-33-23(43(36,6)60-38)12-11-20-27(33)31(48)26-22(29(20)46)13-19-15-41(4,51)24(53-9)14-21(19)30(26)47/h11-13,17-18,24-25,28,32,34-39,47,49-52H,14-16,44H2,1-10H3 |
Clave InChI |
RMEJXXRMYWGEAP-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2(C)N)OC3C(C(C4OC5=C(C3(O4)C)C=CC6=C5C(=O)C7=C(C6=O)C=C8CC(C(CC8=C7O)OC)(C)O)O)N(C)C)C)OC)(C)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(OC(CC2(C)N)OC3C(C(C4OC5=C(C3(O4)C)C=CC6=C5C(=O)C7=C(C6=O)C=C8CC(C(CC8=C7O)OC)(C)O)O)N(C)C)C)OC)(C)O)O |
Sinónimos |
respinomycin A2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




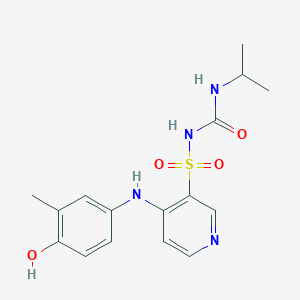
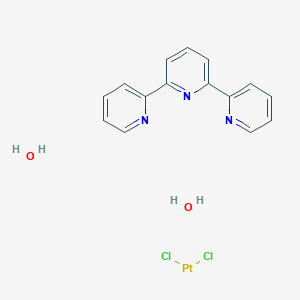

![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)
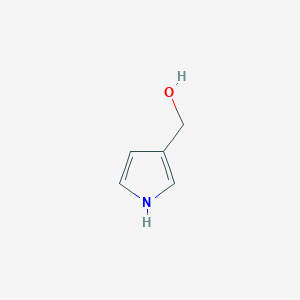
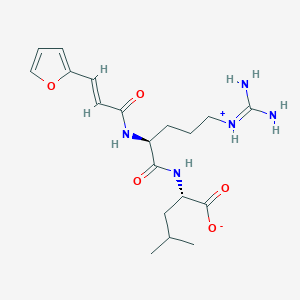
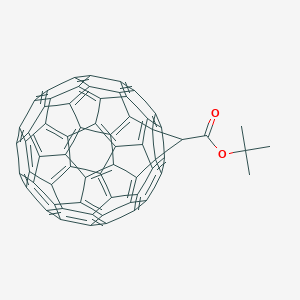
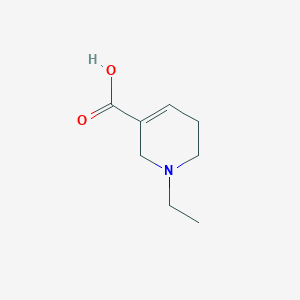
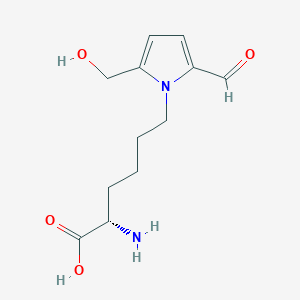
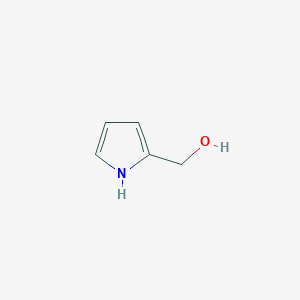
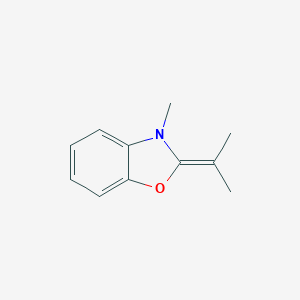
![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)
